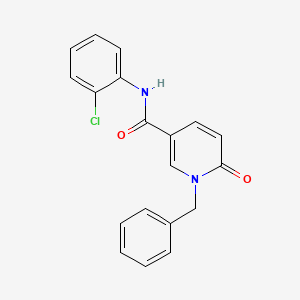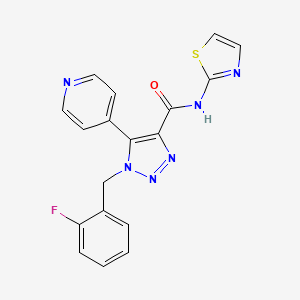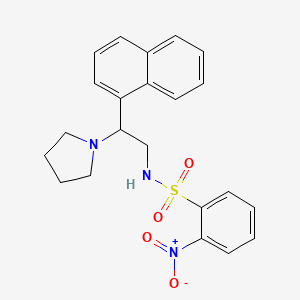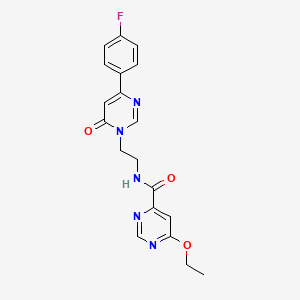
1-benzyl-N-(2-chlorophenyl)-6-oxopyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-benzyl-N-(2-chlorophenyl)-6-oxopyridine-3-carboxamide” is a chemical compound that likely contains a pyridine ring, which is a basic heterocyclic ring structure found in many important natural products and pharmaceuticals . The compound also contains a carboxamide group, which is a functional group that is often involved in drug-receptor interactions .
Molecular Structure Analysis
Based on its name, “this compound” likely has a complex molecular structure with multiple rings. The compound contains a pyridine ring, a benzyl group, a chlorophenyl group, and a carboxamide group . These groups could potentially participate in a variety of chemical reactions .
Chemical Reactions Analysis
The chemical reactions that “this compound” can participate in would depend on its exact structure. The pyridine ring is basic and can participate in electrophilic substitution reactions . The carboxamide group can participate in hydrolysis reactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Studies on the synthesis and structure-activity relationship (SAR) of derivatives, including pyridines and carboxamides, have shown that specific substitutions can result in potent and selective inverse agonists, highlighting the compound's versatility in medicinal chemistry (Meurer et al., 2005).
- Experimental and theoretical investigations into the functionalization reactions of related compounds have been conducted to understand their chemical behavior and potential applications in drug design and synthesis (Yıldırım, Kandemirli, & Demir, 2005).
- Research on bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate elucidates the coordination chemistry and molecular geometry of such compounds, which could have implications in materials science and catalysis (Shi, Ge, & Liu, 2010).
Chemical and Physical Properties
- Detailed analysis of the synthesis, crystal structure, spectral IR, NMR, and UV-Vis investigations alongside theoretical studies (NBO and NLO) of benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has provided insights into the electronic properties and potential for non-linear optical applications of similar compounds (Demir et al., 2016).
- The preparation of new aromatic polyamides containing alkylphenylimide units reveals the impact of specific functional groups on the thermal stability and solubility of polymers, which could be leveraged in materials engineering (Choi & Jung, 2004).
Antimicrobial Activity
- Research into the antimicrobial activity of related carboxamide derivatives showcases the potential of these compounds in developing new antimicrobial agents, with specific derivatives showing higher activity against certain strains compared to reference drugs (Kolisnyk et al., 2015).
Zukünftige Richtungen
Future research on “1-benzyl-N-(2-chlorophenyl)-6-oxopyridine-3-carboxamide” could involve studying its synthesis, properties, and potential applications. It could potentially be used in the development of new drugs, given its complex structure and the presence of functional groups that are often involved in drug-receptor interactions .
Eigenschaften
IUPAC Name |
1-benzyl-N-(2-chlorophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-16-8-4-5-9-17(16)21-19(24)15-10-11-18(23)22(13-15)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNLXSJDPHBNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B2966599.png)
![7-(2-fluorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2966601.png)
![4-butyl-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2966603.png)


![2-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2966606.png)
![1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2966610.png)
![ethyl (6E)-6-benzylidene-1-(carbamoylamino)-2-methyl-4,5-dihydrocyclopenta[b]pyrrole-3-carboxylate](/img/structure/B2966611.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B2966612.png)
